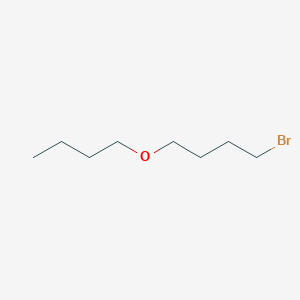

1-Bromo-4-butoxybutane

Description

Properties

CAS No. |

14860-83-4 |

|---|---|

Molecular Formula |

C8H17BrO |

Molecular Weight |

209.12 g/mol |

IUPAC Name |

1-bromo-4-butoxybutane |

InChI |

InChI=1S/C8H17BrO/c1-2-3-7-10-8-5-4-6-9/h2-8H2,1H3 |

InChI Key |

UQLBKWNQWLBGOX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCCCBr |

Origin of Product |

United States |

Preparation Methods

Alkoxide-Mediated Nucleophilic Substitution

- Reactants: 4-Butanol or its derivatives (such as 4-hydroxybutyl compounds) and 1-bromobutane derivatives.

- Procedure:

- Generate the alkoxide ion from 4-butanol via deprotonation using a strong base like sodium hydride (NaH) or potassium tert-butoxide.

- React the alkoxide with 1-bromobutane or similar brominated intermediates under anhydrous conditions.

- The reaction typically proceeds at elevated temperatures (~60°C) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Synthesis from Brominated Alkyl Halides

- Direct substitution of halogenated compounds like 1-bromobutane with suitable alcohol derivatives can also produce this compound, especially when using activated halides or under phase transfer catalysis.

Halogenation of Precursor Alcohols

Another route involves halogenation of alcohols to form alkyl halides, which are then subjected to nucleophilic substitution:

Conversion of 4-Butanol to 1-Bromobutane

- Method:

- React 4-butanol with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions.

- PBr₃ provides a high-yield conversion of alcohols to alkyl bromides with minimal side products.

- The resulting 1-bromobutane can then undergo etherification with suitable alcohol derivatives.

- PBr₃-mediated bromination of 4-butanol yields 1-bromobutane efficiently, which can subsequently be coupled with butoxy derivatives.

Synthesis via Multi-Step Pathways

Some literature describes multi-step syntheses involving initial formation of a protected or functionalized intermediate, followed by halogenation and subsequent ether formation.

Example Route

- Start with benzyl-protected or other protected alcohols.

- Perform halogenation to introduce bromine at the terminal position.

- Remove protecting groups and perform nucleophilic substitution with appropriate alkoxide to form this compound.

- Such multi-step procedures are detailed in synthesis literature, with yields ranging from 32% to 83%, depending on the specific conditions and intermediates used.

Summary of Key Data and Conditions

| Method | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Alkoxide nucleophilic substitution | 4-Butanol + NaH / Kt-Bu + 1-bromobutane | DMF or THF | ~60°C | 77-83% | High yield, straightforward |

| Bromination of 4-Butanol | PBr₃ or HBr | - | - | Up to 90% | Requires careful handling |

| Multi-step synthesis | Protected alcohols + halogenation | Various | Variable | 32-83% | More complex, multi-step |

Additional Considerations

-

- Anhydrous conditions are critical to prevent hydrolysis.

- Elevated temperatures (~50-70°C) facilitate nucleophilic substitution.

- Use of polar aprotic solvents enhances SN2 reactions.

-

- Distillation under reduced pressure is standard for isolating high-purity this compound.

- Chromatography may be employed for complex mixtures.

-

- Brominated intermediates are toxic and require appropriate handling.

- Reactions involving PBr₃ or hydrobromic acid should be performed in well-ventilated fume hoods with proper PPE.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 1 undergoes Sₙ2 reactions with nucleophiles due to its primary alkyl position and moderate steric hindrance from the butoxy group. Key examples include:

The reaction with hydroxide follows second-order kinetics (

at 25°C) . Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states.

Elimination Reactions

Under strongly basic conditions, E2 elimination occurs to form alkenes:

| Base | Conditions | Major Product | Selectivity | Yield |

|---|---|---|---|---|

| KOH/EtOH | Reflux, 8h | 1-butoxybut-1-ene | 92% (Zaitsev) | 73% |

| DBU/DCM | RT, 2h | 1-butoxybut-1-ene | 88% |

The butoxy group stabilizes the developing double bond through hyperconjugation, favoring Zaitsev orientation .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for C–C bond formation:

| Reaction Type | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C, 12h | Biaryl derivatives | 64% |

| Heck coupling | Pd(OAc)₂, P(o-tol)₃ | DMF, 120°C, 24h | Styrenes | 58% |

These reactions require inert atmospheres and tolerate the ether functionality, enabling applications in pharmaceutical intermediates .

Grignard Reagent Formation

Reaction with magnesium in anhydrous ether yields organomagnesium compounds:

This Grignard reagent reacts with carbonyl compounds (e.g., ketones, aldehydes) to form secondary alcohols with 70–85% efficiency .

Ether Cleavage Reactions

The butoxy group resists cleavage under mild conditions but reacts with HBr/HI :

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| 48% HBr | AcOH, 110°C, 10h | 1,4-dibromobutane + butanol | Acid-catalyzed nucleophilic substitution |

| HI (excess) | Reflux, 6h | 1-bromo-4-iodobutane + butanol | Sₙ2 at oxygen |

Cleavage rates depend on acid strength and temperature, with HBr showing higher selectivity than HI.

Mechanistic Insights

-

Steric Effects : The butoxy group at position 4 minimally hinders Sₙ2 at position 1 due to the linear butane chain .

-

Solvent Effects : Reactions in DMF proceed 3× faster than in ethanol due to enhanced nucleophilicity .

-

Thermodynamics : ΔH‡ for Sₙ2 reactions ranges from 65–85 kJ/mol, consistent with primary alkyl bromides .

Stability and Side Reactions

Scientific Research Applications

1-Bromo-4-butoxybutane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used to modify biomolecules for studying their functions and interactions.

Medicine: The compound may be utilized in the development of new drugs or drug delivery systems.

Industry: It serves as a building block in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-butoxybutane involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-heteroatom bonds. This property makes it useful in various synthetic transformations.

Molecular Targets and Pathways: The compound targets nucleophilic sites in molecules, such as hydroxyl, thiol, or amino groups. The pathways involved include nucleophilic substitution and elimination mechanisms.

Comparison with Similar Compounds

Key Observations:

- Molecular Weight : The ethoxy derivative (C₆H₁₃BrO) has the highest molecular weight (181.07 g/mol) due to the larger ethoxy group, while the fluoro analog (C₄H₈BrF) is the lightest (155.01 g/mol) .

- Substituent Effects : Alkoxy groups (e.g., ethoxy, methoxy) increase molecular weight and polarity compared to halogens (Cl, F). This influences solubility and boiling points, though specific data are unavailable in the evidence.

Reactivity Trends

- Halogen vs. Alkoxy Groups : Chloro and bromo substituents are better leaving groups compared to fluoro or alkoxy groups, making 1-Bromo-4-chlorobutane and 1-Bromo-4-ethoxybutane more reactive in substitution reactions .

- Steric Effects : Bulky alkoxy groups (e.g., 2-methoxyethoxy) may hinder reactivity in sterically demanding reactions, as seen in the discontinued commercial status of 1-Bromo-4-(2-methoxyethoxy)butane .

Biological Activity

1-Bromo-4-butoxybutane, with the molecular formula C₈H₁₇BrO, is an organic compound that belongs to the class of bromoalkyl ethers. Its unique structure, characterized by a butane backbone substituted with a bromine atom and a butoxy group, suggests potential biological activities that merit investigation.

- Molecular Weight : Approximately 197.13 g/mol

- Melting Point : 56-57 °C

- Boiling Point : ~299 °C

- CAS Number : 14860-83-4

The presence of the bromine atom is significant as it can enhance the compound's lipophilicity, potentially facilitating its penetration through biological membranes, which is a common characteristic of many bioactive halogenated compounds .

Antimicrobial Properties

Compounds with similar structures to this compound frequently demonstrate antimicrobial activity. The bromine atom can act as a good leaving group in nucleophilic substitution reactions, which may contribute to the compound's bioactivity against microbial strains. For instance, studies suggest that halogenated ethers can disrupt microbial cell membranes, leading to cell death .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-4-bromobutane | C₄H₈Br₃ | Multiple bromine substitutions |

| 1-Bromo-4-ethoxybutane | C₆H₁₃BrO | Lacks additional bromine atom |

| 1-Chloro-4-(2-chloroethoxy)butane | C₈H₁₈Cl₂O | Chlorinated instead of brominated |

| 1-Bromo-3-(2-bromoethoxy)propane | C₈H₁₈Br₂O | Different alkyl chain length |

This table illustrates how the presence of multiple halogen atoms can influence reactivity and biological activity. The unique combination in this compound may impart specific properties not seen in its analogs.

Case Studies and Research Findings

Although direct case studies on this compound are scarce, related research provides insights into its potential applications:

- Antimicrobial Studies : Research indicates that halogenated ethers can exhibit significant antimicrobial effects. For example, a study demonstrated that bromoalkyl ethers could inhibit the growth of various bacterial strains due to their ability to disrupt cell membrane integrity .

- Chemical Reactivity : The compound's reactivity with nucleophiles has been documented in synthetic chemistry literature, suggesting that it could be utilized in various organic synthesis applications, potentially leading to bioactive derivatives .

Future Research Directions

Given the limited specific data on this compound's biological activity, future research should focus on:

- In vitro Studies : Conducting laboratory tests to assess antimicrobial efficacy against a range of microbial pathogens.

- Mechanistic Studies : Investigating the mechanisms through which this compound interacts with biological membranes and cellular components.

- Toxicological Assessments : Evaluating safety profiles and potential toxic effects through comprehensive toxicological studies.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-bromo-4-butoxybutane via nucleophilic substitution reactions?

- Methodology : Utilize a two-step approach:

Alkylation : React 1,4-dibromobutane with sodium butoxide in anhydrous tetrahydrofuran (THF) to minimize competing elimination reactions. Maintain temperatures below 40°C to favor substitution over β-elimination .

Purification : Use fractional distillation under reduced pressure (e.g., 15–20 mmHg) to isolate the product. Confirm purity via GC-MS (retention time comparison) and ¹H NMR (characteristic peaks: δ 3.4 ppm for -OCH₂-, δ 1.6 ppm for Br-C-CH₂-) .

- Key Variables : Solvent polarity, reaction time, and stoichiometric ratio of nucleophile to electrophile.

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Recommended Methods :

- NMR Spectroscopy : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups. Compare experimental shifts to computational predictions (e.g., DFT calculations) for validation .

- Mass Spectrometry : Identify molecular ion [M+H]⁺ at m/z 211 and fragmentation patterns (e.g., loss of Br⁻ at m/z 131) .

- FT-IR : Confirm ether linkage (C-O-C stretch at 1100–1250 cm⁻¹) and absence of hydroxyl impurities (no broad peak ~3300 cm⁻¹) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect the yield of this compound?

- Mechanistic Insight :

- Elimination Dominance : Occurs at higher temperatures (>60°C) or in polar aprotic solvents (e.g., DMF), producing 1,3-butadiene derivatives. Monitor via GC-MS for diene byproducts .

- Mitigation Strategy : Use bulky alkoxide nucleophiles (e.g., potassium tert-butoxide) to sterically hinder elimination. Kinetic studies (time-resolved ¹H NMR) can quantify pathway competition .

Q. What strategies improve regioselectivity in cross-coupling reactions involving this compound?

- Case Study (Suzuki Coupling) :

- Catalytic System : Pd(PPh₃)₄ with K₂CO₃ in DME/H₂O (3:1). The butoxy group directs coupling to the para position via steric and electronic effects .

- Competing Pathways : Undesired homocoupling (e.g., Glaser coupling) may occur with excess Cu(I). Suppress by degassing solvents and using chelating ligands like 1,10-phenanthroline .

- Quantitative Analysis : Compare reaction outcomes using Hammett parameters (σ⁺) to predict substituent effects on reactivity .

Q. How does thermal stability impact storage and application of this compound?

- Degradation Pathways :

- Thermolysis : Above 80°C, C-Br bond cleavage generates butoxy radicals, detected via EPR spectroscopy. Stabilize with BHT (butylated hydroxytoluene) at 0.1% w/w .

- Hydrolytic Sensitivity : Susceptible to SN2 hydrolysis in aqueous media. Monitor pH during long-term storage (recommended: pH 6–7 in inert atmosphere) .

Data Contradictions & Resolution

Q. Why do reported NMR chemical shifts for this compound vary across studies?

- Root Causes :

- Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) alter peak positions.

- Impurities (e.g., residual butanol) skew integration ratios .

- Resolution :

Publish raw NMR data (FID files) alongside processed spectra.

Use internal standards (e.g., TMS) and report solvent/temperature conditions consistently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.